molecular formula C17H23N5O3S B10994359 N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide

N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide

カタログ番号: B10994359
分子量: 377.5 g/mol
InChIキー: PLWHTCQJVVPGBE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry research, designed around a pyridazinone core. This scaffold is recognized for its diverse biological activity. Pyridazinone derivatives have been extensively investigated for their vasorelaxant properties. Compounds featuring this core have demonstrated potent activity in relaxing pre-contracted aortic tissue, with certain analogs showing superior efficacy to established vasodilators like hydralazine in research settings . The mechanism is often associated with a significant upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression and a consequent increase in the production of nitric oxide (NO), a key signaling molecule in vascular relaxation . Furthermore, structurally related sulfonamide-containing compounds are being explored in other therapeutic areas, including as modulators of the NLRP3 inflammasome, a target implicated in a wide range of chronic and auto-inflammatory diseases . This compound is provided strictly for research use in non-clinical laboratory studies. It is not intended for diagnostic or therapeutic applications in humans.

特性

分子式

C17H23N5O3S

分子量

377.5 g/mol

IUPAC名

N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1-yl)methyl]piperazine-1-sulfonamide

InChI

InChI=1S/C17H23N5O3S/c1-19(2)26(24,25)21-12-10-20(11-13-21)14-22-17(23)9-8-16(18-22)15-6-4-3-5-7-15/h3-9H,10-14H2,1-2H3

InChIキー

PLWHTCQJVVPGBE-UHFFFAOYSA-N

正規SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

製品の起源

United States

化学反応の分析

この化合物は、さまざまな反応を起こす可能性があります。

    酸化: 酸化変換により、フェニル基またはピリダジノン部分構造が修飾される可能性があります。

    還元: 還元反応は、ケトン基または他の官能基を標的にする可能性があります。

    置換: 官能基 (ハロゲン、アミンなど) を置換すると、その特性が変化する可能性があります。

    一般的な試薬: 還元剤 (LiAlH₄など)、酸化剤 (KMnO₄など)、求核剤 (アミンなど) などの試薬が使用される可能性があります。

    主な生成物: これらの反応により、薬理学的または化学的特性が変化した誘導体が生成される可能性があります。

科学的研究の応用

Antimicrobial Activity

Recent studies have indicated that compounds similar to N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide exhibit significant antimicrobial properties. For instance, derivatives of pyridazinone have been shown to possess antifungal activity against various strains, suggesting that this compound may also exhibit similar properties through structural analogs or modifications .

Antiviral Potential

Research into the antiviral applications of related compounds has highlighted their ability to inhibit viral replication. A notable study focused on the synthesis of pyridazinone derivatives that showed potent activity against HIV integrase, demonstrating the potential for N,N-dimethyl derivatives to act as antiviral agents . This opens avenues for further exploration into its efficacy against other viral pathogens.

Case Study 1: Antifungal Properties

A study examined the antifungal activity of structurally similar compounds to N,N-dimethyl derivatives, revealing that certain pyridazinone derivatives displayed significant inhibition against Candida spp. This suggests that modifications to the existing scaffold could enhance antifungal efficacy .

Case Study 2: Antiviral Activity Against HIV

In a high-throughput screening study, pyridazinone-based compounds were identified as potent inhibitors of HIV integrase. The results indicated that modifications to the core structure could lead to improved antiviral activity, highlighting the potential for N,N-dimethyl derivatives in antiviral drug development .

作用機序

6. 類似化合物の比較

  • 残念ながら、現時点では類似の化合物に関する情報はありません。

類似化合物との比較

Key Differences :

  • The dimethylamine group on piperazine may enhance lipophilicity compared to unsubstituted piperazine derivatives .

Pharmacological Analogs with Piperazine-Sulfonamide Scaffolds

Piperazine-sulfonamide hybrids are explored for antioxidant, enzyme inhibitory, and receptor-binding activities:

Compound Name Modifications Bioactivity Reference
N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide (1) Pyrimidine substituent Sorbitol dehydrogenase inhibition
Analogs of 1 with FRS (-OH) and CHL (carbonyl) groups Multifunctional antioxidants Radical scavenging and metal chelation
4-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide Pyridazine substituent with methoxy group Unreported (structural similarity)

Key Comparisons :

  • Unlike FRS/CHL analogs in , the target compound lacks explicit antioxidant groups, suggesting a different mechanism of action, possibly enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

A comparison of molecular properties with structurally related compounds:

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL) Reference
N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide ~420 2.5–3.0 0.1–0.5 (aqueous)
Ethyl 4-methyl-2-(2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)benzylidene)hydrazineyl)thiazole-5-carboxylate (8) 459 3.8 0.02
N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide (1) 297 1.2 1.2

Insights :

  • The target compound’s higher molecular weight and moderate LogP suggest balanced lipophilicity for oral bioavailability .
  • Lower solubility compared to pyrimidine analogs may necessitate formulation optimization.

生物活性

N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. Understanding its biological activity involves examining its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperazine ring substituted with a sulfonamide group and a pyridazine moiety. The molecular formula is C13H16N4O2SC_{13}H_{16}N_4O_2S with a molecular weight of approximately 296.36 g/mol. The presence of the pyridazine ring is significant for its pharmacological properties.

Research indicates that compounds similar to N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide may act as phosphodiesterase (PDE) inhibitors, particularly targeting PDE4. This action can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes, including inflammation and neurotransmission .

Antifungal Activity

Studies have demonstrated that derivatives of the pyridazine structure exhibit antifungal properties. For instance, related compounds have shown effectiveness against various fungal strains, suggesting that N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide could possess similar antifungal activity .

Antidepressant Effects

The compound's interaction with serotonin receptors, particularly the 5-HT7 receptor, has been investigated. It has been suggested that such interactions may contribute to antidepressant effects, providing a potential therapeutic avenue for mood disorders .

Case Study 1: PDE Inhibition

A study focusing on pyridazine derivatives found that N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine derivatives exhibited significant inhibition of PDE4 activity in vitro. This inhibition was associated with increased cAMP levels in cellular assays, suggesting potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Study 2: Antifungal Efficacy

In an experimental setup assessing antifungal activity, derivatives similar to N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine were tested against Candida albicans and Aspergillus niger. Results indicated that these compounds inhibited fungal growth at concentrations as low as 10 µg/mL, highlighting their potential as antifungal agents .

Data Table: Biological Activities

Activity TypeMechanism of ActionEfficacyReference
PDE InhibitionIncreases cAMP levelsSignificant
AntifungalDisruption of fungal cell integrityEffective against C. albicans and A. niger
Antidepressant5-HT7 receptor antagonismPotential mood improvement

Q & A

Basic: What are the key synthetic strategies for preparing N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves three critical steps:

Pyridazinone Ring Formation : Hydrazine reacts with a dicarbonyl precursor (e.g., maleic anhydride derivatives) under reflux in ethanol, followed by cyclization .

Sulfonamide Introduction : The piperazine core is sulfonylated using a sulfonyl chloride (e.g., dimethylsulfamoyl chloride) in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

Coupling of Substituents : The pyridazinone and phenyl moieties are linked via a methylene bridge using a nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
Yield Optimization : Lower temperatures (<50°C) during sulfonylation improve regioselectivity, while excess hydrazine (1.5–2 eq) enhances pyridazinone ring formation .

Basic: Which analytical techniques are most reliable for characterizing this compound, and why?

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]+ ion) and detects impurities with a sensitivity of ~0.1% .
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) : Assigns proton environments (e.g., dimethyl groups at δ 2.8–3.1 ppm) and verifies sulfonamide connectivity via HMBC correlations .
  • HPLC-PDA : Validates purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data across analogs?

Contradictions often arise from subtle structural variations. For example:

Modification Observed Effect Reference
Replacement of pyridazinone with pyrazineLoss of enzyme inhibition (IC₅₀ from 50 nM to >1 µM)
Substitution of phenyl with 4-fluorophenyl10× increase in metabolic stability (t₁/₂ from 2 to 20 hr)
Methodological Approach :

Computational Docking : Identify key binding interactions (e.g., hydrogen bonds between pyridazinone and catalytic lysine residues) .

Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

Advanced: What experimental strategies resolve discrepancies in receptor binding affinity data?

Discrepancies may stem from assay conditions (e.g., pH, cofactors) or protein isoforms. Strategies include:

  • Orthogonal Binding Assays : Compare SPR (Surface Plasmon Resonance) with radioligand displacement (e.g., ³H-labeled antagonists) to exclude false positives .
  • Mutagenesis Studies : Engineer receptor mutants (e.g., D112A in serotonin 5-HT₂A) to test if sulfonamide interactions are critical .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., Ki values ± SEM) to identify outliers .

Advanced: How can metabolic stability be evaluated to prioritize analogs for in vivo studies?

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion via LCMS. A high intrinsic clearance (>50 µL/min/mg) suggests poor stability .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .
  • Metabolite Identification : Use HRMS (High-Resolution Mass Spectrometry) to detect hydroxylated or N-demethylated metabolites .

Advanced: What enzymatic assays are suitable for probing its potential as a kinase or phosphodiesterase inhibitor?

  • Kinase Profiling : Use a 50-kinase panel (e.g., Eurofins DiscoverX) with ATP concentrations near Km (10 µM). A Z’ score >0.5 indicates robust assay quality .
  • Phosphodiesterase (PDE) Activity : Measure cAMP/cGMP hydrolysis via fluorescence polarization (FP) or colorimetric malachite green assays. IC₅₀ values <100 nM suggest high potency .
  • Crystallography : Co-crystallize with PDE5 or CDK2 to resolve binding modes and guide lead optimization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。